molecular formula C6H3BrF3N B2655746 3-Bromo-5-(difluoromethyl)-2-fluoropyridine CAS No. 1806002-23-2

3-Bromo-5-(difluoromethyl)-2-fluoropyridine

Cat. No.: B2655746
CAS No.: 1806002-23-2
M. Wt: 225.996
InChI Key: OJZSTKNEKPRSOM-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3N and its molecular weight is 225.996. The purity is usually 95%.
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Scientific Research Applications

Versatile Synthesis Applications

Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones

A study demonstrated the synthesis of 3,5-disubstituted 2-fluoropyridines using a two-step Suzuki reaction involving 5-bromo-2-fluoropyridines. This methodology facilitates the production of variously substituted pyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Radiosynthesis for Medical Imaging

Radiosynthesis of 2-Amino-5-[18F]fluoropyridines

The development of a radiosynthesis method for 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the application of these compounds in positron emission tomography (PET) imaging, contributing to advances in medical diagnostics (Pauton et al., 2019).

Chemoselective Functionalization

Chemoselective Amination

Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the selective substitution reactions possible with halogenated pyridines, useful for creating complex organic molecules with specific functional groups (Stroup et al., 2007).

Deprotonation and Cross-Coupling Reactions

Deprotonation Using Lithium Magnesates

The study involving the deprotonation of fluoro aromatics with lithium magnesates to form lithium arylmagnesates for cross-coupling reactions extends the utility of fluoropyridines in synthesizing diverse organic compounds (Awad et al., 2004).

Halogen-rich Intermediate for Synthesis

Synthesis of Pentasubstituted Pyridines

Utilizing halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine for the synthesis of pentasubstituted pyridines demonstrates the strategic use of halogenated pyridines in accessing densely substituted molecular architectures, valuable in drug discovery and material science (Wu et al., 2022).

Photoredox Catalysis for Fluoromethylation

Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds

The exploration of photoredox systems for catalytic fluoromethylation highlights the role of fluoropyridines in facilitating radical-based fluoromethylation reactions, enhancing the synthesis of fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZSTKNEKPRSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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